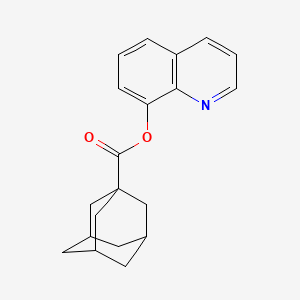

8-Quinolyl 1-adamantanecarboxylate

Description

Contextualization within Contemporary Organic Synthesis and Catalysis

In the realm of contemporary organic synthesis, the development of efficient and selective methods for the construction of complex molecules is a central theme. A key strategy that has gained immense traction is the functionalization of otherwise inert carbon-hydrogen (C-H) bonds. nih.gov This approach offers a more atom-economical and environmentally benign alternative to traditional synthetic methods, which often require pre-functionalized starting materials. 8-Quinolyl 1-adamantanecarboxylate serves as a model substrate in the exploration and development of these innovative C-H functionalization reactions, particularly those catalyzed by transition metals. nih.govrsc.org

Significance of the 8-Quinolyl Moiety as a Directing Group in C-H Functionalization

The 8-quinolyl moiety is a powerful and versatile directing group in transition metal-catalyzed C-H functionalization reactions. nih.govresearchgate.net A directing group is a functional group within a molecule that positions a metal catalyst at a specific C-H bond, thereby enabling its selective activation and subsequent transformation. nih.govrsc.org The nitrogen atom of the quinoline (B57606) ring and the carbonyl oxygen of the ester group in this compound can chelate to a metal center, forming a stable cyclometalated intermediate. nih.gov This chelation effect brings the catalyst into close proximity to a specific C-H bond, typically at the ortho-position of an aromatic ring or a specific C(sp³)–H bond, facilitating its cleavage and the formation of a new carbon-carbon or carbon-heteroatom bond. nih.govsnnu.edu.cn The 8-aminoquinoline (B160924) variant, in particular, has proven to be a highly effective bidentate directing group for palladium-catalyzed C-H functionalization reactions. researchgate.netnih.govchemrxiv.org

The general mechanism for quinoline-directed C-H activation involves several key steps:

Coordination of the metal catalyst to the quinoline nitrogen. nih.gov

C-H bond activation via mechanisms such as concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic aromatic substitution to form a metallacyclic intermediate. nih.gov

Reaction with a coupling partner.

Reductive elimination to form the product and regenerate the active catalyst. nih.gov

Role of the Adamantyl Moiety in Structure-Function Relationships and Steric Influence

The adamantyl group, a rigid and bulky diamondoid hydrocarbon, imparts unique properties to the this compound molecule. wikipedia.org Its significant steric bulk can influence the regioselectivity and stereoselectivity of catalytic reactions by sterically shielding certain reactive sites and directing the approach of incoming reagents. rsc.orgresearchgate.net This steric hindrance can be advantageous in controlling the outcome of a reaction.

Beyond its steric influence, the adamantyl moiety is known for its high lipophilicity and metabolic stability, properties that are often exploited in medicinal chemistry to improve the pharmacokinetic profiles of drug candidates. nih.govnih.gov In the context of materials science, the rigidity and thermal stability of the adamantane (B196018) cage can be harnessed to create novel materials with desirable properties. researchgate.net The incorporation of an adamantyl group can also impact the electronic properties and reactivity of a molecule. researchgate.net

Scope and Research Objectives for Scholarly Investigations of this compound

Scholarly investigations into this compound and related structures are driven by several key research objectives:

Development of Novel Catalytic Methodologies: Researchers aim to utilize this substrate to pioneer new C-H functionalization reactions, exploring different transition metal catalysts (e.g., palladium, rhodium, cobalt), ligands, and reaction conditions to achieve a wider range of chemical transformations. nih.govnih.govsnnu.edu.cn

Understanding Reaction Mechanisms: Detailed mechanistic studies are conducted to elucidate the precise pathways of C-H activation and functionalization, including the nature of the catalytic intermediates and the factors governing selectivity. nih.govnih.gov

Probing Structure-Activity Relationships: By systematically modifying both the quinoline and adamantane moieties, scientists can probe how changes in steric and electronic properties affect the efficiency and selectivity of the catalytic process. researchgate.netnih.gov

Synthesis of Complex Molecules: The methodologies developed using this compound as a model can be applied to the synthesis of more complex and medicinally relevant molecules, streamlining synthetic routes and providing access to novel chemical architectures. nih.govacs.org

Exploration of Material Properties: The unique combination of the rigid adamantane core and the functional quinoline group makes this and similar compounds interesting candidates for the development of new materials with tailored optical, electronic, or self-assembly properties. researchgate.net

Interactive Data Table: Properties of Adamantane

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₆ | wikipedia.org |

| Molar Mass | 136.238 g·mol⁻¹ | wikipedia.org |

| Appearance | White to off-white powder | wikipedia.org |

| Melting Point | 270 °C (sublimes) | wikipedia.org |

| Crystal Structure | Face-centered cubic (at ambient conditions) | wikipedia.org |

Interactive Data Table: Synthesis of 1-Adamantanecarboxylic Acid

| Starting Material | Reagents | Product | Reference |

| 1-Adamantanol (B105290) | Formic acid, 96% Sulfuric acid | 1-Adamantanecarboxylic acid | orgsyn.org |

| 1-Bromoadamantane (B121549) | Formic acid, 96% Sulfuric acid | 1-Adamantanecarboxylic acid | orgsyn.org |

| Adamantane | Formic acid, t-Butyl alcohol, 96% Sulfuric acid | 1-Adamantanecarboxylic acid | orgsyn.org |

| 1-Nitroxyadamantane | Formic acid, 93-96% Sulfuric acid, Urea | 1-Adamantanecarboxylic acid | google.com |

A Comprehensive Examination of the Synthesis of this compound and Its Precursors

The synthesis of this compound, a molecule of interest in various chemical disciplines, is achieved through the strategic combination of two key building blocks: 1-adamantanecarboxylic acid and an 8-substituted quinoline. The formation of this ester requires careful consideration of synthetic methodologies for each precursor and the subsequent esterification reaction. This article delves into the established and advanced techniques for preparing these essential components.

Synthetic Methodologies for this compound and Structural Analogues

The creation of the ester linkage in this compound is a pivotal step, typically accomplished by reacting 1-adamantanecarbonyl chloride with the corresponding functionally substituted alcohol, phenol, amine, thiol, or ketone oxime. researchgate.net This approach highlights the versatility of the acyl chloride in forming a variety of ester and amide analogues.

Convergent and Divergent Synthesis Strategies for the Ester Linkage

The synthesis of this compound can be approached through both convergent and divergent strategies. A convergent approach involves the separate synthesis of the 1-adamantanecarboxylic acid and the 8-substituted quinoline precursor, which are then coupled in the final step. This is often the most efficient method as it allows for the optimization of each synthetic route independently before the final coupling.

A common method for forming the ester is the reaction of 1-adamantanecarbonyl chloride, derived from 1-adamantanecarboxylic acid, with 8-hydroxyquinoline (B1678124). This reaction, typically carried out in the presence of a base to neutralize the HCl byproduct, directly yields the target ester.

Divergent strategies, on the other hand, might involve the functionalization of a pre-formed adamantane-quinoline scaffold. However, for this compound, convergent synthesis is generally preferred due to the ready availability and well-established synthesis of the individual precursors.

Advanced Preparation of 1-Adamantanecarboxylic Acid Building Blocks

The adamantane cage, with its unique three-dimensional structure, provides a rigid and lipophilic scaffold. nih.gov The synthesis of 1-adamantanecarboxylic acid is a critical first step and can be achieved through several methods.

Regiospecific Carboxylation of Adamantane

The direct carboxylation of adamantane is a powerful method for introducing a carboxylic acid group at one of the tertiary bridgehead positions. The Koch-Haaf reaction is a classic example, involving the treatment of adamantane with formic acid in the presence of a strong acid like sulfuric acid. google.comjlu.edu.cn This reaction proceeds via the formation of the stable 1-adamantyl cation, which is then trapped by carbon monoxide (generated in situ from formic acid) to yield the desired carboxylic acid.

Variations of this method have been developed to improve yields and conditions. For instance, using 1-adamantanol or 1-bromoadamantane as starting materials in the presence of formic acid and sulfuric acid also affords 1-adamantanecarboxylic acid. orgsyn.org Another approach involves the carboxylation of adamantane using formic acid, t-butyl alcohol, and sulfuric acid. orgsyn.org A Russian patent describes a method for producing 1-adamantanecarboxylic acid by carboxylating 1-nitroxyadamantane with formic acid in the presence of sulfuric acid and urea. google.com

| Starting Material | Reagents | Product | Yield | Reference |

| Adamantane | Formic acid, t-butyl alcohol, 96% H₂SO₄ | 1-Adamantanecarboxylic acid | 67-72% | orgsyn.org |

| 1-Nitroxyadamantane | Formic acid, 93-96% H₂SO₄, Urea | 1-Adamantanecarboxylic acid | 90-99% | google.com |

| 1-Adamantanecarboxylic acid | Nitric acid, Sulfuric acid, Formic acid | 1,3-Adamantanedicarboxylic acid | High | chemicalbook.com |

Derivatization and Functionalization of the Adamantane Cage

The adamantane framework can be further functionalized to create a diverse range of building blocks. The robust nature of the adamantane cage allows for a variety of chemical transformations. researchgate.netrsc.org For instance, 1-adamantanecarboxylic acid can be converted to 1,3-adamantanedicarboxylic acid through a one-pot method involving nitric acid and sulfuric acid. jlu.edu.cnchemicalbook.comchemicalbook.com This diacid can then be used to synthesize other bifunctional adamantane derivatives, such as 1,3-diaminoadamantane. chemicalbook.com

The direct functionalization of adamantane's C-H bonds is an active area of research. nih.govchemrxiv.org Radical-based methods have been employed to introduce various functional groups, including alkenes, alkynes, arenes, and carbonyl groups, directly onto the adamantane scaffold. nih.gov These advanced methods provide access to a wide array of substituted adamantanes that can be used to synthesize novel ester analogues.

Synthesis of 8-Substituted Quinoline Precursors

The quinoline ring system is a common scaffold in medicinal chemistry and materials science. acgpubs.org The synthesis of 8-substituted quinolines is crucial for the preparation of the target ester.

Established Synthetic Pathways to Quinoline Derivatives

Numerous methods exist for the synthesis of the quinoline core, with the Doebner reaction being a notable example for producing quinoline-4-carboxylic acids. rsc.org The functionalization of the quinoline ring is a key strategy for creating diverse derivatives. researchgate.net For instance, the bromination of 8-substituted quinolines has been reinvestigated to optimize yields and isolation conditions for various bromo derivatives. acgpubs.orgresearchgate.net

Selective Functionalization at the 8-Position of the Quinoline Ring

Achieving selective functionalization at the C-8 position of the quinoline ring is essential for synthesizing the desired precursor for this compound. The use of a directing group, such as an N-oxide, can facilitate regioselective C-H bond activation. researchgate.net Rhodium-catalyzed reactions have been shown to be effective for the C-8 alkylation of quinoline N-oxides. researchgate.net

The synthesis of 8-hydroxyquinoline is a well-established process, and it serves as a direct precursor for the esterification reaction. For other 8-substituted quinolines, functional group interconversions are common. For example, 8-aminoquinoline can be synthesized and then diazotized to introduce other functionalities. The bromination of 8-hydroxyquinoline and 8-aminoquinoline can lead to a mixture of mono- and di-bromo derivatives, while 8-methoxyquinoline (B1362559) primarily yields the 5-bromo derivative. acgpubs.orgresearchgate.net The selective synthesis of quinoline-2-thiones has been achieved through a deoxygenative C-H/C-S functionalization of quinoline N-oxides with thiourea. organic-chemistry.org

| Quinoline Derivative | Reaction | Product(s) | Reference |

| 8-Hydroxyquinoline | Bromination | 5,7-dibromo-8-hydroxyquinoline, 7-bromo-8-hydroxyquinoline | acgpubs.orgresearchgate.net |

| 8-Aminoquinoline | Bromination | 5,7-dibromo-8-aminoquinoline, 5-bromo-8-aminoquinoline | acgpubs.orgresearchgate.net |

| 8-Methoxyquinoline | Bromination | 5-bromo-8-methoxyquinoline | acgpubs.orgresearchgate.net |

| Quinoline N-oxides | Rhodium-catalyzed alkylation with olefins | C-8 alkylated quinolines | researchgate.net |

| Quinoline N-oxides | Deoxygenative C-H/C-S functionalization with thiourea | Quinoline-2-thiones | organic-chemistry.org |

Structure

3D Structure

Properties

CAS No. |

696649-42-0 |

|---|---|

Molecular Formula |

C20H21NO2 |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

quinolin-8-yl adamantane-1-carboxylate |

InChI |

InChI=1S/C20H21NO2/c22-19(20-10-13-7-14(11-20)9-15(8-13)12-20)23-17-5-1-3-16-4-2-6-21-18(16)17/h1-6,13-15H,7-12H2 |

InChI Key |

WGQJRGAMAZXFMG-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)OC4=CC=CC5=C4N=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Quinolyl 1 Adamantanecarboxylate and Structural Analogues

Chemo- and Regioselective Considerations in Esterification Reactions

The esterification of 8-hydroxyquinoline (B1678124) with 1-adamantanecarboxylic acid (or its activated derivatives) presents a key challenge in chemoselectivity. 8-Hydroxyquinoline is a bifunctional molecule, containing both a phenolic hydroxyl (-OH) group and a heterocyclic nitrogen atom within the quinoline (B57606) ring system. mdpi.comscispace.com Both the oxygen and the nitrogen atoms possess lone pairs of electrons and can potentially act as nucleophiles, leading to competition between O-acylation (formation of the desired ester) and N-acylation (formation of an acyl-quinolinium salt).

Nucleophilicity and Steric Hindrance

In general, the reaction's selectivity is governed by a combination of electronic and steric factors. The nitrogen atom of the pyridine (B92270) ring in quinoline is generally basic and can be nucleophilic. nih.gov However, the direct acylation of the ring nitrogen is typically less favorable compared to the acylation of the phenolic oxygen under standard esterification conditions. The phenolic oxygen, upon deprotonation by a base, becomes a highly nucleophilic phenoxide anion, which readily attacks the electrophilic carbonyl carbon of the acylating agent.

The steric bulk of the adamantane (B196018) group on the acylating agent (1-adamantanecarbonyl chloride, for instance) plays a crucial role in directing the reaction. The nitrogen atom is situated within the bicyclic ring system, making it sterically more hindered than the exocyclic hydroxyl group. The approach of the bulky adamantoyl group to the nitrogen atom is significantly impeded. In contrast, the hydroxyl group is more accessible, favoring O-acylation.

Reaction Conditions

The choice of reaction conditions is critical for ensuring high chemo- and regioselectivity.

Base Catalysis: In methods employing acyl chlorides, the use of a non-nucleophilic base like pyridine or triethylamine (B128534) is common. The base serves to deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity and facilitating the attack on the acyl chloride. This process selectively promotes O-acylation.

Acid Catalysis (Fischer Esterification): Under acidic conditions, the quinoline nitrogen is protonated to form a quinolinium ion. youtube.com This protonation effectively deactivates the nitrogen as a nucleophile, as its lone pair is no longer available for reaction. The reaction, therefore, proceeds exclusively at the hydroxyl group, leading to the desired ester. youtube.com

A review of chemoselective esterification reactions highlights that the acylation of hydroxy groups in the presence of other nucleophilic functionalities, such as amino groups, is a common challenge. researchgate.netrsc.org While the electronegativity difference between an amine and an alcohol is small, strategic use of catalysts and reaction conditions can achieve high selectivity. researchgate.net In the case of 8-hydroxyquinoline, the electronic properties and steric environment inherently favor selective O-acylation.

The table below summarizes the key factors influencing the selectivity of the esterification reaction.

| Factor | Influence on Selectivity | Preferred Outcome |

| Nucleophilicity | The phenoxide anion (formed under basic conditions) is a stronger nucleophile than the neutral nitrogen atom. | O-Acylation |

| Steric Hindrance | The bulky adamantoyl group faces less steric hindrance when approaching the exocyclic -OH group compared to the ring nitrogen. | O-Acylation |

| Acidic Conditions | Protonation of the quinoline nitrogen deactivates it as a nucleophile. | O-Acylation |

| Basic Conditions | Deprotonation of the hydroxyl group creates a potent phenoxide nucleophile. | O-Acylation |

The table below outlines typical synthetic methods and their implications for selectivity.

| Synthetic Method | Acylating Agent | Catalyst/Reagent | Selectivity Outcome |

| Acylation | 1-Adamantanecarbonyl chloride | Pyridine or Triethylamine | High chemoselectivity for O-acylation due to enhanced nucleophilicity of the resulting phenoxide and steric factors. |

| Fischer Esterification | 1-Adamantanecarboxylic acid | Strong Acid (e.g., H₂SO₄) | High chemoselectivity for O-acylation due to protonation and deactivation of the quinoline nitrogen. youtube.comyoutube.com |

| Carbodiimide Coupling | 1-Adamantanecarboxylic acid | DCC/DMAP | High chemoselectivity for O-acylation; the reaction is typically performed under neutral to slightly basic conditions, favoring the more nucleophilic hydroxyl group. |

Directing Group Applications of 8 Quinolyl Derivatives in Site Selective C H Activation

Fundamental Principles of 8-Quinolyl Directed C-H Functionalization

The 8-aminoquinoline (B160924) scaffold serves as an effective bidentate directing group, coordinating to a transition metal center through both the quinoline (B57606) nitrogen and the amide nitrogen. This chelation forms a stable five- or six-membered metallacyclic intermediate, which is crucial for bringing the catalytic metal close to the target C-H bond. This proximity facilitates the cleavage of the C-H bond, which is typically the rate-determining step of the catalytic cycle. The use of such directing groups allows for the functionalization of C(sp²)-H and C(sp³)-H bonds that would otherwise be unreactive. The 8-aminoquinoline group is particularly advantageous due to its robustness and its ability to be removed after the desired transformation, a critical feature for its application in total synthesis.

The adamantane (B196018) group in 8-Quinolyl 1-adamantanecarboxylate is a bulky, rigid, and lipophilic three-dimensional scaffold derived from 1-adamantanecarboxylic acid. orgsyn.orgwikipedia.org The incorporation of this bulky group can influence the steric environment around the catalytic center, potentially impacting the efficiency and selectivity of the C-H activation process.

Palladium-Catalyzed Remote C-H Bond Activation Directed by 8-Quinolyl Units

Palladium catalysis has been extensively used in conjunction with 8-aminoquinoline directing groups for a wide range of C-H functionalization reactions. nih.govnih.gov These reactions often proceed through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle.

Formation and Reactivity of Exo-Palladacycle Intermediates

While the formation of endo-palladacycles is common in directed C-H activation, the concept of exo-palladacycle intermediates has expanded the scope of these reactions to more remote C-H bonds. There is currently no specific literature available detailing the formation and reactivity of exo-palladacycle intermediates derived directly from This compound .

Palladium(II)-Catalyzed Alkylation and Arylation of C(sp²)–H Bonds

The palladium-catalyzed alkylation and arylation of C(sp²)-H bonds is a well-established method for the formation of C-C bonds. The 8-aminoquinoline directing group has been instrumental in the development of these transformations. However, specific studies detailing the use of This compound as the substrate in palladium-catalyzed alkylation and arylation of its C(sp²)-H bonds are not prominently reported in the current scientific literature.

β-C(sp³)–H Sulfonamidation and Acetoxylation of Alcohols

The functionalization of C(sp³)-H bonds is particularly challenging due to their high bond dissociation energies and ubiquity in organic molecules. Palladium catalysis with 8-aminoquinoline directing groups has enabled the β-C(sp³)-H functionalization of aliphatic amides. There is a lack of specific published research on the β-C(sp³)–H sulfonamidation and acetoxylation of alcohols utilizing This compound .

Cobalt-Catalyzed C-H Amidation and Alkynylation via 8-Quinolyl Amides

In recent years, first-row transition metals like cobalt have gained attention as more sustainable and cost-effective alternatives to precious metals for C-H activation. shu.ac.ukresearchgate.net Cobalt catalysts have been successfully employed for the C-H functionalization of 8-aminoquinoline derivatives. nih.gov

Currently, there are no specific research articles available that describe the cobalt-catalyzed C-H amidation and alkynylation of the adamantane moiety in This compound .

Rhodium-Mediated C-H Activation with 8-Quinolyl Based Directing Groups

Rhodium catalysts are also highly effective for C-H activation and have been used with various directing groups, including those based on the quinoline scaffold. nih.govresearchgate.netnih.govrsc.org These reactions often proceed through a concerted metalation-deprotonation mechanism.

Detailed studies on the rhodium-mediated C-H activation of the adamantane core using This compound as the specific substrate are not found in the reviewed scientific literature.

Iron-Catalyzed C-H Alkylation Directed by Carbonyl-Containing Moieties

The development of C-H functionalization reactions using earth-abundant and non-toxic metals like iron is a significant goal in sustainable chemistry. The 8-quinolyl group, particularly when part of a carbonyl-containing structure such as an amide or ester, has proven effective in directing iron-catalyzed C-H alkylation.

A notable example is the iron-catalyzed remote C-H alkylation of 8-amidoquinolines. elsevierpure.com In this process, the amide, which is structurally analogous to the ester in this compound, acts as the directing group. The reaction facilitates a cross-dehydrogenative coupling between the quinoline core and various cycloalkanes. This method, mediated by peroxide, achieves site-selective alkylation at the C5 position of the quinoline ring. elsevierpure.com

The reaction demonstrates good functional group tolerance, accommodating various substituted N-(quinolin-8-yl)benzamides and N-(quinolin-8-yl)alkylamides, which lead to the desired C5-alkylated products in respectable yields. elsevierpure.com The use of a simple iron salt as the catalyst makes this a cost-effective and environmentally benign method. nih.gov

Table 1: Examples of Iron-Catalyzed C5-Alkylation of N-(quinolin-8-yl)benzamide

This interactive table summarizes representative results from the iron-catalyzed C5-alkylation of N-(quinolin-8-yl)benzamide with various cycloalkanes. The data is based on findings from related studies. elsevierpure.com

| Entry | Cycloalkane | Product | Yield (%) |

| 1 | Cyclohexane | N-(5-cyclohexylquinolin-8-yl)benzamide | 75 |

| 2 | Cycloheptane | N-(5-cycloheptylquinolin-8-yl)benzamide | 68 |

| 3 | Cyclooctane | N-(5-cyclooctylquinolin-8-yl)benzamide | 71 |

| 4 | Adamantane | N-(5-(adamantan-1-yl)quinolin-8-yl)benzamide | 65 |

The success of this transformation highlights the potential of using carbonyl-containing 8-quinolyl derivatives, including esters like this compound, to direct C-H alkylation to specific sites on complex molecules. The adamantane group, being a bulky, rigid, and lipophilic moiety, is of particular interest in medicinal chemistry and materials science. nih.govresearchgate.net The ability to directly attach such groups to a quinoline core via iron catalysis represents a significant synthetic advancement.

Mechanistic Elucidation of Directing Group-Assisted C-H Activation Processes

The mechanism of directing group-assisted C-H activation is fundamental to understanding and optimizing these reactions. For the 8-quinolyl directing group, the process generally begins with the coordination of the quinoline's nitrogen atom to the metal catalyst. nih.govnih.gov This initial step brings the metal center into close proximity to the target C-H bonds on the quinoline ring system.

Following coordination, a cyclometallated intermediate is formed through C-H bond cleavage. nih.govnih.gov This step, often referred to as metalation and deprotonation, is crucial and can proceed through several pathways depending on the metal and reaction conditions. nih.govmdpi.com One commonly proposed mechanism is the Concerted Metalation-Deprotonation (CMD) pathway. le.ac.uk In this process, the C-H bond is cleaved with the assistance of a base (which can be a ligand on the metal, such as an acetate), and the new carbon-metal bond forms in a single, concerted transition state. This process avoids the high-energy intermediates associated with oxidative addition mechanisms, particularly for metals like iron that may not readily undergo formal oxidation state changes. mdpi.com

In the specific case of the iron-catalyzed C5-alkylation of 8-amidoquinolines, a radical-based mechanism is proposed. elsevierpure.com The key steps are outlined as follows:

Chelation: The iron catalyst coordinates with the bidentate 8-amidoquinoline substrate, forming an iron-chelated intermediate.

Radical Generation: The peroxide initiator generates an alkyl radical from the cycloalkane partner.

Radical Addition: The generated alkyl radical adds to the C5 position of the iron-chelated quinoline. This step is favored due to the electronic properties of the quinoline ring system upon coordination to the iron center.

Rearomatization/Product Release: A subsequent oxidation and deprotonation step restores the aromaticity of the quinoline ring, leading to the C5-alkylated product and regeneration of the active iron catalyst. elsevierpure.com

Computational studies on related systems, such as palladium-catalyzed reactions, have provided significant insight into the energetics of these steps. le.ac.uk These studies confirm that the formation of a five-membered palladacycle via ortho-C-H activation is generally a low-energy process, which underscores the effectiveness of the 8-substituted quinoline as a directing group. acs.org While the specific energies differ for iron, the overarching principles of chelation-assisted activation remain the same. The directing group serves to lower the activation energy of the C-H cleavage by pre-organizing the substrate and catalyst, making the site-selective functionalization both possible and efficient. mdpi.comacs.org

Catalytic Reactivity and Transformations Involving 8 Quinolyl 1 Adamantanecarboxylate Systems

Catalytic Roles of 1-Adamantanecarboxylic Acid and its Derivatives

Ligand Effects in Transition Metal Catalysis

The derivatives of 1-adamantanecarboxylic acid, characterized by the bulky and sterically demanding adamantyl group, play a significant role as ligands in transition metal catalysis. The size and three-dimensional structure of the adamantyl group can influence the coordination environment of the metal center, thereby affecting the catalyst's activity, selectivity, and stability. rsc.orgnih.gov These steric effects can control the access of substrates to the catalytic site, potentially leading to higher selectivity for specific products. rsc.org

The strategic modification of ligands is a fundamental approach in catalysis to fine-tune the properties of a metal's coordination sphere. numberanalytics.com The use of sterically hindered ligands like those derived from 1-adamantanecarboxylic acid is a key strategy in designing catalysts for specific transformations.

Promotion of Cyclometallation and Substrate Activation

The 8-quinolyl group is a well-established directing group in transition metal-catalyzed C-H activation and functionalization reactions. When incorporated into a molecule like 8-quinolyl 1-adamantanecarboxylate, the nitrogen atom of the quinoline (B57606) ring can coordinate to a metal center, positioning it to interact with and activate a nearby C-H bond. This process, known as cyclometallation, forms a stable metallacyclic intermediate that is key to many catalytic cycles.

The combination of a directing group with a chiral carboxylic acid has emerged as a powerful strategy for enantioselective C-H functionalization. snnu.edu.cn While the adamantane (B196018) carboxylate portion of the molecule is not chiral itself, its steric bulk can influence the geometry of the metallacyclic intermediate and the subsequent bond-forming steps, thereby affecting the stereochemical outcome of the reaction. Chiral carboxylic acids, often used in conjunction with achiral catalysts, can create a chiral environment around the metal center, enabling the selective cleavage and functionalization of enantiotopic C-H bonds. snnu.edu.cn This approach has been successfully applied using various transition metals, including cobalt, rhodium, and iridium. snnu.edu.cn

Hydrogenation Chemistry of Quinoline Frameworks

Selective Hydrogenation of Carbocyclic Rings in Quinoline Derivatives

The hydrogenation of quinoline and its derivatives can lead to different products, including the saturation of the pyridine (B92270) ring to form 1,2,3,4-tetrahydroquinolines or the saturation of the benzene (B151609) ring to yield 5,6,7,8-tetrahydroquinolines. rsc.orgrsc.org The selectivity of this reaction is highly dependent on the reaction conditions and the catalytic system employed. rsc.orgrsc.org

Typically, hydrogenation of quinolines in neutral or weakly acidic media results in the saturation of the pyridine ring. rsc.orgrsc.org However, under strongly acidic conditions, using catalysts like platinum on carbon, the hydrogenation can be directed towards the carbocyclic (benzene) ring. rsc.orgrsc.org This change in selectivity is attributed to the protonation of the quinoline nitrogen, which deactivates the pyridine ring towards reduction and activates the benzene ring. rsc.org

The nature and position of substituents on the quinoline ring also significantly influence the selectivity of hydrogenation. rsc.orgrsc.org For instance, both electron-donating and electron-withdrawing substituents at the C-6 or C-8 positions can lead to a decrease in the yield of the 5,6,7,8-tetrahydroquinoline (B84679) product when the reaction is carried out in strong acid. rsc.orgrsc.org In the case of 8-substituted quinolines, a chiral ruthenium catalyst has been shown to selectively hydrogenate the carbocyclic ring to produce chiral 5,6,7,8-tetrahydroquinolines. rsc.org

Impact of Carboxylate Ligands on Chemoselectivity and Enantioselectivity

Carboxylate ligands can exert a significant influence on both the chemoselectivity and enantioselectivity of catalytic hydrogenation reactions. researchgate.netresearchgate.net In the context of quinoline hydrogenation, the presence of a carboxylate ligand on the surface of a ruthenium nanoparticle catalyst has been observed to increase catalytic activity and promote selectivity towards the formation of 1,2,3,4-tetrahydroquinaldine. researchgate.net Notably, bulkier carboxylate ligands demonstrated the highest selectivity. researchgate.net

In asymmetric hydrogenation, chiral carboxylic acids are increasingly being used in combination with achiral transition metal catalysts to induce enantioselectivity. snnu.edu.cn This strategy relies on the formation of a chiral environment around the metal center through coordination of the chiral carboxylate. This approach has proven effective in the enantioselective C-H functionalization of various substrates. snnu.edu.cn

The development of chiral ligands is a cornerstone of asymmetric catalysis. nih.govbohrium.com Chiral rhodium carboxylate complexes, for example, have been investigated for their catalytic activity in the asymmetric hydrogenation of prochiral olefins, where diastereomeric interactions between the chiral carboxylate and a chiral phosphine (B1218219) ligand can lead to different reaction rates and enantioselectivities. researchgate.net The choice of the chiral ligand is critical for achieving high levels of stereochemical control in these transformations. bohrium.com

Heterogeneous and Homogeneous Catalytic Systems for Quinoline Hydrogenation

Both heterogeneous and homogeneous catalysts are employed for the hydrogenation of quinolines, each with its own set of advantages and disadvantages.

Heterogeneous Catalysts: These are typically solid materials, such as metals supported on carbon, alumina, or other materials. rsc.orgrsc.orgrsc.orgthieme-connect.comfudan.edu.cn Palladium, platinum, ruthenium, and cobalt are commonly used metals. rsc.orgthieme-connect.comfudan.edu.cn Heterogeneous catalysts are valued for their ease of separation from the reaction mixture and their potential for reusability. rsc.orgrsc.org For instance, a palladium on nickel foam-based catalyst has demonstrated high reusability and selectivity for the hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline (B108954) under low hydrogen pressures. rsc.org Similarly, a nitrogen-doped carbon-supported palladium catalyst has shown high stability and activity for the same transformation. rsc.org Cobalt-based heterogeneous systems have also been developed as a more cost-effective alternative to precious metal catalysts. thieme-connect.comthieme-connect.com

Homogeneous Catalysts: These catalysts are soluble in the reaction medium, which often leads to higher activity and selectivity under milder reaction conditions compared to their heterogeneous counterparts. nih.govnih.govacs.orgacs.orgnih.govnih.govacs.orgmdpi.comacs.orgnih.govthieme-connect.comacs.orgpku.edu.cnacs.org Ruthenium, rhodium, and iridium complexes with various chiral and achiral ligands are widely studied for the homogeneous hydrogenation of quinolines. nih.govacs.orgacs.orgmdpi.comacs.orgnih.govpku.edu.cndicp.ac.cn Homogeneous systems have been particularly successful in achieving high enantioselectivity in the asymmetric hydrogenation of quinolines to produce chiral tetrahydroquinolines. nih.govacs.orgacs.orgnih.govacs.orgacs.orgpku.edu.cndicp.ac.cn For example, chiral cationic ruthenium complexes have been shown to hydrogenate a wide range of quinoline derivatives with excellent enantioselectivities. nih.govacs.orgacs.orgpku.edu.cn Iridium complexes are also highly effective, especially for the asymmetric hydrogenation and transfer hydrogenation of quinolines. acs.orgnih.govacs.orgthieme-connect.comdicp.ac.cn

| Catalyst Type | Metal | Support/Ligand | Key Features | References |

| Heterogeneous | Palladium | Nickel Foam | Highly reusable, selective for 1,2,3,4-tetrahydroquinoline. | rsc.orgrsc.org |

| Heterogeneous | Palladium | Nitrogen-doped Carbon | High stability and activity. | rsc.org |

| Heterogeneous | Cobalt | Zinc | Cost-effective, user-friendly. | thieme-connect.comthieme-connect.com |

| Homogeneous | Ruthenium | Chiral Diamine Ligands | High enantioselectivity in asymmetric hydrogenation. | nih.govacs.orgacs.orgpku.edu.cn |

| Homogeneous | Iridium | Chiral Bisphosphine Ligands | Excellent enantioselectivity in asymmetric hydrogenation. | acs.orgdicp.ac.cn |

| Homogeneous | Iridium | Aminobenzimidazole Ligand | High turnover numbers in asymmetric transfer hydrogenation. | nih.govacs.org |

Dearomatization Reactions of Quinolines

Dearomatization reactions of quinolines are a critical strategy for accessing saturated and partially saturated nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals. These reactions disrupt the aromaticity of the quinoline ring system, leading to the formation of three-dimensional structures from flat, aromatic precursors.

Nucleophilic Addition Strategies for Quinoline Dearomatization

Nucleophilic addition represents a fundamental approach to quinoline dearomatization. This strategy typically involves the attack of a nucleophile at an electrophilic position within the quinoline ring, often activated by N-alkylation or the use of a Lewis acid. However, no studies have been found that specifically employ this compound as a substrate in such reactions.

Regioselective Hydroboration and Hydrosilylation of N-Heteroarenes

Hydroboration and hydrosilylation are powerful methods for the regioselective functionalization and reduction of N-heteroarenes. These reactions, often catalyzed by transition metals, allow for the controlled introduction of boron or silicon moieties, which can be further functionalized. There is currently no literature describing the application of these methods to this compound.

Catalytic Systems for Dearomatization (e.g., Cu, Ru, Ni, Ir, Zn)

A variety of transition metal catalysts, including those based on copper, ruthenium, nickel, iridium, and zinc, have been successfully employed in the dearomatization of quinolines. These catalysts offer diverse reactivity and selectivity profiles. Research into the application of these catalytic systems to this compound has not been reported.

Mechanistic Studies of Catalytic Cycles and Reaction Pathways

Understanding the mechanisms of catalytic reactions is crucial for their optimization and the rational design of new transformations. This includes the identification of key intermediates and the study of reaction kinetics and stereochemistry.

Identification and Characterization of Catalytic Intermediates

The isolation and characterization of catalytic intermediates provide direct insight into reaction pathways. Techniques such as spectroscopy and crystallography are vital for this purpose. No mechanistic studies have been published that identify or characterize catalytic intermediates in reactions involving this compound.

Kinetic and Stereochemical Investigations

Kinetic studies shed light on the rate-determining steps of a catalytic cycle, while stereochemical investigations are essential for understanding and controlling the three-dimensional outcome of a reaction. Such investigations for the dearomatization of this compound are absent from the current body of scientific literature.

Coordination Chemistry and Supramolecular Assembly of 8 Quinolyl 1 Adamantanecarboxylate

Ligand Design Principles for 8-Quinolyl and Adamantanecarboxylate Moieties

The unique properties of 8-Quinolyl 1-adamantanecarboxylate as a ligand are derived from the intrinsic characteristics of its constituent parts. The 8-quinolyl fragment provides a robust metal-binding site, while the adamantane (B196018) cage introduces significant steric and electronic effects that influence the assembly of metal complexes.

The 8-quinolyl portion of the ligand is structurally analogous to 8-hydroxyquinoline (B1678124) (oxine), a well-studied chelating agent. The nitrogen atom of the quinoline (B57606) ring and the exocyclic oxygen atom of the carboxylate group are positioned to form a stable five-membered chelate ring upon coordination to a metal ion. researchgate.net This bidentate N,O-coordination is the primary and most predictable binding mode for this ligand. researchgate.net

Beyond simple bidentate chelation, the carboxylate group offers the potential for more complex, multidentate coordination modes. Depending on the metal ion, solvent system, and the presence of other ligands, the carboxylate can act as a bridging ligand, linking two or more metal centers. This can occur in a syn-syn, syn-anti, or anti-anti fashion, leading to the formation of dimers, oligomers, or extended coordination polymers. The ability of the carboxylate to bridge metal centers is a key factor in the formation of higher-dimensional structures like Metal-Organic Frameworks (MOFs). rsc.org

The adamantane group is a bulky, rigid, and hydrophobic three-dimensional hydrocarbon cage. Its primary influence on coordination is steric. The significant volume of the adamantane moiety can dictate the number of ligands that can fit around a metal center, influencing the resulting coordination geometry. For instance, the steric hindrance from the adamantane cage may prevent the formation of highly crowded coordination spheres, favoring lower coordination numbers or distorted geometries.

Furthermore, the adamantane group can play a crucial role in the solid-state packing of metal complexes. The shape and rigidity of adamantane are well-suited for directing the formation of crystalline lattices. mdpi.comnih.gov Its propensity for self-assembly through van der Waals interactions can lead to predictable and robust supramolecular structures. In the context of coordination polymers and MOFs, the adamantane units can act as non-coordinating spacers that control the porosity and dimensionality of the resulting framework. mdpi.com

The electronic influence of the adamantane group is primarily inductive. As an alkyl group, it is electron-donating, which can subtly modulate the electron density on the carboxylate and, by extension, the quinoline ring. This can have a minor effect on the metal-ligand bond strength.

A summary of the potential coordination modes is presented in the table below.

| Coordination Site | Binding Mode | Potential Role in Complex |

| 8-Quinolyl N,O | Bidentate Chelation | Forms a stable 5-membered ring with a single metal center. |

| Carboxylate Oxygen | Monodentate | One oxygen atom coordinates to a metal center. |

| Carboxylate Oxygens | Bidentate Chelating | Both oxygen atoms coordinate to the same metal center. |

| Carboxylate Oxygens | Bidentate Bridging | The two oxygen atoms bridge two different metal centers. |

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. Solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures, are often employed to promote the crystallization of coordination polymers and MOFs. mdpi.com The choice of metal ion, solvent, and reaction conditions can significantly influence the final product's structure and dimensionality.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal complexes. For discrete mononuclear complexes of this compound, common coordination geometries such as octahedral or square planar would be expected, depending on the metal ion. researchgate.net For example, a transition metal like cobalt(II) or nickel(II) might form an octahedral complex with three ligands, [M(L)₃]⁻, or a mixed-ligand complex incorporating solvent molecules. wikipedia.org

Spectroscopic techniques provide valuable insight into the coordination of the ligand to the metal center, especially when single crystals suitable for X-ray diffraction cannot be obtained.

Infrared (IR) Spectroscopy: The coordination of the carboxylate group to a metal ion results in a characteristic shift of the C=O stretching frequency (ν(C=O)). In the free ligand, the ν(C=O) of the carboxylic acid appears at a different wavenumber than the asymmetric and symmetric stretches of the carboxylate anion. Upon coordination, the separation between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies can provide information about the coordination mode (e.g., monodentate, bidentate chelating, or bridging).

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand will be perturbed upon coordination to a metal ion. Shifts in the π-π* and n-π* transitions of the quinoline ring can indicate the involvement of the nitrogen and oxygen atoms in bonding. researchgate.net For complexes of transition metals with d-electrons, new bands corresponding to d-d transitions or metal-to-ligand charge transfer (MLCT) may appear, providing information about the coordination geometry and the electronic structure of the complex. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. The chemical shifts of the protons and carbons on the quinoline ring, particularly those close to the N and O donor atoms, are expected to change upon complexation.

The following table presents hypothetical spectroscopic data for a metal complex of this compound compared to the free ligand.

| Spectroscopic Technique | Free Ligand (Hypothetical) | Metal Complex (Hypothetical) | Interpretation |

| FTIR (cm⁻¹) | ν(C=O) ~1700, ν(C-O) ~1250 | ν_as(COO⁻) ~1610, ν_s(COO⁻) ~1400 | Shift indicates coordination of the carboxylate group. |

| UV-Vis (nm) | λ_max ~280, ~315 | λ_max ~290, ~330 | Red shift of quinoline transitions indicates N,O-chelation. |

| ¹H NMR (ppm) | H2-quinoline ~8.9, H4-quinoline ~7.5 | H2-quinoline ~9.1, H4-quinoline ~7.8 | Downfield shift of protons near the coordination site. |

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, with its chelating head (the quinolyl group) and its potentially bridging tail (the carboxylate group), makes it an excellent candidate for the construction of coordination polymers and MOFs. mdpi.com The adamantane moiety serves as a rigid and bulky spacer, which can lead to the formation of porous materials.

In the simplest case, the ligand could form one-dimensional (1D) chains, with metal ions linked by the bridging carboxylate groups. mdpi.com These chains could then pack in the solid state, with the adamantane groups influencing the inter-chain interactions. More complex two-dimensional (2D) layers or three-dimensional (3D) frameworks could arise if the metal ion offers multiple coordination sites for bridging ligands. nih.gov

The size and shape of the pores in a potential MOF based on this ligand would be dictated by the length of the ligand and the coordination geometry of the metal node. The hydrophobic nature of the adamantane units lining the pores could lead to interesting properties for the selective adsorption of organic molecules. The inherent rigidity of both the quinoline and adamantane components is expected to contribute to the thermal and mechanical stability of the resulting frameworks. researchgate.net

Adamantane-1-Carboxylate as a Building Block for Extended Structures

The adamantane cage, a rigid and symmetric hydrocarbon, has been widely employed as a building block in the construction of extended structures such as metal-organic frameworks (MOFs) and coordination polymers. uq.edu.auresearchgate.net Its tetrahedral geometry can lead to highly ordered three-dimensional architectures. researchgate.net The use of adamantane-1-carboxylate, the carboxylated derivative of adamantane, introduces a versatile coordinating group to this robust scaffold.

The carboxylate group can coordinate to metal centers in various modes, including monodentate, bidentate (chelating or bridging), and more complex bridging fashions. This versatility allows for the formation of diverse network topologies. The steric bulk of the adamantane group plays a crucial role in directing the self-assembly process, often leading to the formation of porous materials with high thermal and chemical stability. The hydrophobic nature of the adamantane backbone can also impart hydrophobicity to the resulting frameworks. researchgate.net

The synthesis of coordination polymers using adamantane-based ligands can be achieved under solvothermal conditions, where the ligand and a metal salt are heated in a suitable solvent. researchgate.net The choice of metal ion, solvent, and temperature can influence the final structure of the coordination polymer. nih.gov

Table 1: Representative Coordination Polymers with Adamantane-Carboxylate Ligands

| Metal Ion | Ligand | Dimensionality | Key Structural Feature | Reference |

| Cu(II) | 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid | 1D | Bridging ligand forms 1D chains. researchgate.net | |

| Ni(II) | 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid | 1D | Octahedral coordination environment. researchgate.net | |

| Cd(II) | 1,3-bis(1,2,4-triazol-1-yl)adamantane | 2D | Formation of 18- and 30-membered metallocycles. |

This table presents examples of coordination polymers incorporating adamantane-based ligands, illustrating the structural diversity achievable.

Integration of Quinoline Derivatives in Framework Architectures

Quinoline and its derivatives are well-established N-heterocyclic ligands in coordination chemistry. nih.gov The nitrogen atom in the quinoline ring readily coordinates to a wide range of metal ions. When functionalized with other donor groups, such as carboxylates, quinoline derivatives can act as multidentate ligands, leading to the formation of stable and intricate coordination networks. nih.gov

The synthesis of such frameworks often involves hydrothermal methods, where the quinoline-based ligand and a metal salt are reacted at elevated temperatures. nih.gov The coordination geometry around the metal center and the final architecture of the framework can be tuned by varying the reaction conditions and the nature of the substituents on the quinoline ring.

Table 2: Examples of Coordination Polymers with Quinoline-Carboxylate Ligands

| Metal Ion | Ligand | Dimensionality | Key Structural Feature | Reference |

| Nd(III) | Quinoline-2,4-dicarboxylate | 3D | Eight-coordinated metal centers. nih.gov | |

| Eu(III) | Quinoline-2,4-dicarboxylate | 3D | Bridging and chelating ligand coordination. nih.gov | |

| Tb(III) | Quinoline-2,4-dicarboxylate | 3D | Temperature-dependent structural transformations. nih.gov |

This table showcases coordination polymers built from quinoline-carboxylate ligands, highlighting the structural possibilities.

Modulation of Catalytic Activity through Metal Coordination Environment

The coordination of this compound to a metal center is expected to create a unique catalytic environment. The catalytic activity of a metal complex is highly dependent on the nature of the metal ion and the electronic and steric properties of the surrounding ligands. uq.edu.ausinocompound.com

The quinoline moiety, with its nitrogen donor, can influence the Lewis acidity of the metal center. The bulky adamantane group can create a specific pocket around the active site, potentially leading to substrate selectivity. The flexibility of the ester linkage allows for some conformational freedom, which might be important for the catalytic cycle.

It has been shown that the coordination environment is crucial for catalytic activity. For example, in a study of copper(II) complexes with 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid, a complex with a square planar geometry was found to be an active catalyst in the Chan-Evans-Lam arylation reaction, while a related complex with a mixed square pyramidal/square planar geometry was inactive. researchgate.net This highlights the subtle but critical role of the ligand arrangement in catalysis. The introduction of the bulky adamantane scaffold in phosphine (B1218219) ligands has also been shown to enhance the catalytic activity of palladium complexes in cross-coupling reactions. sinocompound.com

Table 3: Factors Influencing Catalytic Activity of Metal Complexes

| Factor | Influence on Catalysis | Example | Reference |

| Metal Ion | Nature of the metal determines the types of reactions that can be catalyzed. | Palladium in cross-coupling reactions. sinocompound.com | |

| Ligand Sterics | Bulky ligands can enhance catalyst stability and influence selectivity. | Adamantyl phosphine ligands. sinocompound.com | |

| Ligand Electronics | Electron-donating or -withdrawing groups on the ligand can tune the reactivity of the metal center. | Substituted quinoline ligands. | |

| Coordination Geometry | The spatial arrangement of ligands can determine the accessibility of the catalytic site. | Copper complexes with adamantane-carboxylate ligands. researchgate.net |

This table outlines key factors that can modulate the catalytic performance of metal complexes, with illustrative examples.

Supramolecular Recognition and Host-Guest Chemistry

The unique combination of a planar aromatic system (quinoline) and a bulky, lipophilic cage (adamantane) in this compound makes it an intriguing candidate for supramolecular recognition and host-guest chemistry. The adamantane moiety is well-known for its ability to form stable inclusion complexes with various macrocyclic hosts, most notably cyclodextrins. mdpi.commdpi.com

The driving force for the formation of these host-guest complexes is primarily the hydrophobic effect, where the nonpolar adamantane group is encapsulated within the hydrophobic cavity of the host molecule in an aqueous environment. The quinoline part of the molecule could remain outside the cavity, potentially participating in other non-covalent interactions, such as π-π stacking or hydrogen bonding.

The formation of such supramolecular assemblies can be used to modify the properties of the guest molecule, for instance, to enhance its solubility or to control its release. The functionalization of polymers with adamantane groups has been shown to create materials with tunable properties upon complexation with cyclodextrins. mdpi.comnih.gov The host-guest chemistry of quinoline derivatives has also been explored, for example, in the context of solvent-regulated asymmetric hydrogenation, where supramolecular interactions influence the catalytic process.

Table 4: Host-Guest Systems Involving Adamantane and Quinoline Derivatives

| Host | Guest | Key Interaction | Application | Reference |

| β-Cyclodextrin | Adamantane-functionalized polymer | Hydrophobic inclusion | Tunable lower critical solution temperature (LCST). mdpi.com | |

| β-Cyclodextrin | Adamantane-functionalized phthalimide | Host-guest complexation | Potential for drug delivery. mdpi.com | |

| Poly(ethylene glycol) | Quinolium salt | Supramolecular encapsulation | Switchable hydrogenation catalysis. |

This table provides examples of host-guest systems involving the core components of this compound, demonstrating their role in supramolecular chemistry.

Advanced Theoretical and Computational Investigations of 8 Quinolyl 1 Adamantanecarboxylate

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

DFT calculations are instrumental in mapping out the energetic landscape of reactions involving 8-Quinolyl 1-adamantanecarboxylate, especially in the context of transition-metal-catalyzed C-H functionalization. The 8-quinolyl moiety is a well-established directing group that can facilitate the activation of otherwise inert C-H bonds by coordinating to a metal center. nih.govresearchgate.net

Theoretical studies on analogous systems involving 8-aminoquinoline (B160924) as a directing group have shown that the reaction typically proceeds through a series of key steps:

Coordination: The initial step involves the coordination of the quinoline (B57606) nitrogen and the carbonyl oxygen of the ester to the metal catalyst, forming a stable chelate complex. nih.gov

C-H Activation: This is often the rate-determining step, where the metal center cleaves a specific C-H bond. DFT calculations can pinpoint which C-H bond is preferentially activated by comparing the energy barriers of the respective transition states. For instance, in palladium-catalyzed reactions with quinoline derivatives, DFT has been used to explain the observed regioselectivity. acs.org

Functionalization and Reductive Elimination: Following C-H activation, the desired functional group is installed, and the product is released from the metal center, regenerating the catalyst.

By calculating the Gibbs free energy profiles for these pathways, a detailed understanding of the reaction mechanism can be achieved. For example, in a hypothetical palladium-catalyzed arylation reaction, DFT could be used to model the transition states for the oxidative addition, C-H activation, and reductive elimination steps, providing crucial insights into the factors that control the reaction's efficiency. researchgate.net

Table 1: Hypothetical DFT-Calculated Energy Barriers for Key Steps in a Palladium-Catalyzed C-H Arylation of this compound

| Reaction Step | Transition State | Calculated ΔG‡ (kcal/mol) |

| C-H Activation | TS-CH | 22.5 |

| Oxidative Addition | TS-OA | 15.2 |

| Reductive Elimination | TS-RE | 18.9 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from DFT calculations.

The bulky adamantane (B196018) group and the directing quinoline moiety in this compound introduce significant steric and electronic factors that can influence the regio- and stereoselectivity of catalytic reactions. DFT calculations can be employed to predict these outcomes with a high degree of accuracy.

By modeling the transition states leading to different regioisomers or stereoisomers, the energetically favored pathway can be identified. For example, in a C-H functionalization reaction, the quinoline directing group can potentially direct the catalyst to several C-H bonds. DFT calculations can elucidate why one position is favored over others by comparing the activation energies. acs.org The steric hindrance imposed by the large adamantyl group would likely play a significant role in dictating the approach of the catalyst and reactants, a factor that can be quantitatively assessed through computational modeling.

Molecular Modeling of Coordination Compounds and Ligand Binding

The ability of this compound to act as a ligand and form coordination compounds with metal ions is central to its utility in catalysis and materials science. Molecular modeling techniques provide a powerful lens through which to examine the structure, stability, and electronic properties of these complexes.

The formation of a coordination complex between this compound and a metal center introduces conformational constraints. The rigid adamantane cage limits the flexibility of the carboxylate portion, while the quinoline ring also has a defined geometry. Molecular mechanics and DFT can be used to perform a conformational analysis of the resulting metal complexes. nih.gov

These analyses can predict the most stable geometries of the coordination compounds, including bond lengths, bond angles, and dihedral angles. Understanding the preferred conformation is crucial as it dictates the spatial arrangement of the reactants around the catalytic center, thereby influencing the outcome of the reaction. The interplay between the steric demands of the adamantyl group and the coordination preferences of the metal ion can lead to unique and highly organized structures. wikipedia.org

Computational methods such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to probe the electronic structure and the nature of the chemical bonds within coordination complexes of this compound. These analyses provide insights into the charge distribution, the extent of covalent versus ionic character in the metal-ligand bonds, and the nature of any non-covalent interactions.

This information is critical for understanding the reactivity of the complex. For instance, the electronic properties of the metal center, as modulated by the ligand, will determine its catalytic activity. By understanding how the 8-quinolyl and 1-adamantanecarboxylate moieties influence the electronic environment of the metal, more effective catalysts can be designed.

Table 2: Illustrative Electronic Properties of a Hypothetical [Pd(this compound)Cl₂] Complex from NBO Analysis

| Atom/Fragment | Natural Charge (e) |

| Pd | +0.85 |

| Quinoline N | -0.45 |

| Carbonyl O | -0.62 |

| Adamantane Cage | +0.15 |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Design of Novel Catalysts and Directing Groups

One of the most exciting frontiers in computational chemistry is the in silico design of new catalysts and directing groups with enhanced properties. By leveraging the understanding gained from the theoretical studies described above, it is possible to rationally design modified versions of this compound to achieve specific catalytic outcomes.

For example, DFT calculations could be used to screen a virtual library of substituted quinoline rings to identify derivatives that might lead to improved catalytic activity or selectivity. Substituents could be chosen to modulate the electronic properties of the directing group, thereby fine-tuning its interaction with the metal catalyst. Similarly, modifications to the adamantane scaffold, while synthetically challenging, could be explored computationally to understand their potential impact on the steric environment around the catalytic site. This computational pre-screening can significantly reduce the experimental effort required to develop new and improved catalytic systems. nih.govnih.gov

Force Field Development and Molecular Dynamics Simulations for Supramolecular Systems

The study of supramolecular systems involving this compound through computational methods, particularly molecular dynamics (MD) simulations, necessitates the development of an accurate and reliable force field. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. For a molecule like this compound, which combines the rigid, bulky adamantane cage with the planar, aromatic quinoline moiety, a robust force field is essential to correctly model its conformational dynamics and intermolecular interactions that govern supramolecular assembly.

The development of force field parameters for novel molecules often follows a hierarchical approach, leveraging existing well-validated force fields such as AMBER (Assisted Model Building with Energy Refinement) or CHARMM (Chemistry at HARvard Macromolecular Mechanics), and the generalized AMBER force field (GAFF) is a common starting point for organic molecules. rsc.org The process for parameterizing this compound would involve several key steps:

First, the equilibrium bond lengths, angles, and dihedral angles are typically derived from quantum mechanics (QM) calculations, often at the Hartree-Fock or Density Functional Theory (DFT) level. These calculated geometries provide a baseline for the bonded parameters of the force field.

Second, the partial atomic charges, which are crucial for describing the electrostatic interactions, are determined. The restrained electrostatic potential (RESP) fitting procedure is a widely used method, where charges are fitted to reproduce the electrostatic potential calculated by QM methods. nih.gov This is particularly important for this compound due to the presence of the polar ester linkage and the nitrogen atom in the quinoline ring.

Third, the van der Waals parameters, which model the short-range repulsive and long-range attractive dispersion forces, are often taken from standard GAFF types. However, for specific interactions, these may need to be refined to reproduce experimental data, such as hydration free energies or densities of the pure substance.

The complete set of force field parameters, including those for bonds, angles, dihedrals, and non-bonded interactions, allows for the simulation of the molecule's behavior over time.

Once a reliable force field has been developed, molecular dynamics simulations can be employed to investigate the supramolecular chemistry of this compound. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the time evolution of the system. In the context of supramolecular systems, MD simulations can provide insights into:

Self-Assembly Mechanisms: By simulating multiple molecules of this compound in a solvent, it is possible to observe how they aggregate and form larger ordered structures. The simulations can reveal the key intermolecular interactions, such as π-π stacking between quinoline rings and van der Waals interactions between adamantane groups, that drive the self-assembly process.

Host-Guest Interactions: The adamantane group is a well-known guest for various molecular hosts, such as cyclodextrins and cucurbit[n]urils. nih.gov MD simulations can be used to study the binding of this compound to these hosts, calculating binding free energies and characterizing the structure and dynamics of the resulting host-guest complexes.

Conformational Preferences: The simulations can explore the conformational landscape of the molecule, identifying the preferred orientations of the quinolyl and adamantyl groups relative to each other. This is crucial for understanding how the molecule presents its binding interfaces in a supramolecular assembly.

The data generated from these simulations can be extensive. For instance, analysis of the simulation trajectories can provide quantitative information on the stability of supramolecular structures, the lifetime of intermolecular contacts, and the influence of the solvent on the assembly process.

Below are illustrative data tables representing the types of parameters that would be developed for a force field and the kind of data that could be generated from subsequent molecular dynamics simulations.

Table 1: Representative Force Field Parameters for the Ester Linkage in this compound

| Parameter Type | Atom Types | Value |

| Bond Stretching | ||

| Force Constant (kcal/mol/Ų) | C-O | 570 |

| Equilibrium Distance (Å) | C-O | 1.35 |

| Angle Bending | ||

| Force Constant (kcal/mol/rad²) | C-O-C | 80 |

| Equilibrium Angle (degrees) | C-O-C | 115.0 |

| Torsional Dihedrals | ||

| Barrier Height (kcal/mol) | X-C-O-X | See Note 1 |

| Periodicity | X-C-O-X | See Note 1 |

| Phase Shift (degrees) | X-C-O-X | See Note 1 |

| Non-Bonded (van der Waals) | ||

| Epsilon (kcal/mol) | O | 0.210 |

| Rmin/2 (Å) | O | 1.6612 |

Note 1: Torsional parameters are typically represented by a Fourier series and involve multiple terms.

Table 2: Sample Data from a Molecular Dynamics Simulation of this compound Dimerization in Water

| Property | Value |

| Interaction Energy | |

| Average π-π Stacking Energy (kcal/mol) | -5.2 |

| Average van der Waals Energy (kcal/mol) | -3.8 |

| Structural Parameters | |

| Average Inter-Quinolyl Distance (Å) | 3.5 |

| Average Inter-Adamantyl Distance (Å) | 6.1 |

| Solvent Effects | |

| Solvent Accessible Surface Area Change upon Dimerization (Ų) | -150 |

These computational investigations provide a molecular-level understanding that is often inaccessible through experimental means alone, offering a powerful complement to laboratory studies of the supramolecular chemistry of this compound.

Derivatives, Analogues, and Structural Diversification of 8 Quinolyl 1 Adamantanecarboxylate

Systematic Modification of the Quinoline (B57606) Ring System

The quinoline moiety, derived from 8-hydroxyquinoline (B1678124), is a key pharmacophore and a versatile chelating agent. scispace.comrroij.com Its electronic and steric properties can be precisely modulated through the introduction of various substituents.

The introduction of substituents onto the quinoline ring can profoundly influence the reactivity of the entire molecule. These effects are broadly categorized as electronic and steric.

Electronic effects alter the electron density distribution within the quinoline system. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), increase the electron density on the ring. This enhances the nucleophilicity of the quinolyl oxygen, potentially facilitating the esterification reaction with 1-adamantanecarbonyl chloride. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN), decrease the ring's electron density. d-nb.info This can make the quinoline ring more susceptible to nucleophilic attack but may hinder reactions that rely on the nucleophilicity of the oxygen atom.

Steric effects arise from the physical bulk of substituents. Large groups placed at positions C5 or C7, adjacent to the C8-oxygen, can create steric hindrance. This can impede the approach of the bulky adamantane (B196018) group during synthesis, potentially lowering reaction yields. nih.gov Similarly, bulky substituents could influence the final conformation of the molecule, affecting its ability to interact with biological targets or form ordered structures in materials.

Table 1: Effects of Quinoline Ring Substituents

| Position | Substituent Type | Example | Electronic Effect on Reactivity | Steric Effect on Reactivity |

|---|---|---|---|---|

| 5 or 7 | Electron-Donating (EDG) | -OCH₃ | Increases nucleophilicity of quinolyl oxygen. | Moderate steric hindrance, may influence approach of adamantane group. |

| 5 or 7 | Electron-Withdrawing (EWG) | -NO₂ | Decreases nucleophilicity of quinolyl oxygen; activates ring for nucleophilic substitution. | Moderate steric hindrance. |

| 5 or 7 | Halogen | -Cl, -Br | Inductively withdrawing, weakly deactivating. | Increases in size down the group (F < Cl < Br < I). |

| 2 or 4 | Alkyl | -CH₃ | Weakly electron-donating. | Minimal direct steric effect on the C8-oxygen. |

Potential bioisosteres for the quinoline ring in this context include other bicyclic aromatic systems. For example, a naphthalene (B1677914) ring would remove the nitrogen atom, eliminating the metal-chelating properties inherent to the 8-hydroxyquinoline scaffold and altering its hydrogen bonding capabilities. scispace.com Nitrogen-containing isomers like isoquinoline (B145761) or quinazoline (B50416) would change the position of the nitrogen atom, affecting the geometry of metal chelation and dipole moment of the molecule. Introducing a second heteroatom, as in benzothiazole (B30560) or benzoxazole, would further modify the electronic landscape and potential interaction sites.

Table 2: Potential Bioisosteric Replacements for the Quinoline Ring

| Bioisostere | Key Structural Difference | Potential Impact on Properties |

|---|---|---|

| Naphthalene | Lacks nitrogen atom. | Eliminates metal chelation; alters polarity and H-bonding. |

| Isoquinoline | Nitrogen at position 2. | Alters chelation geometry and dipole moment. |

| Quinazoline | Nitrogens at positions 1 and 3. | Significantly alters electronic properties and H-bonding sites. |

| Benzothiazole | Contains a thiazole (B1198619) ring fused to benzene (B151609). | Introduces sulfur, alters geometry and electronic profile. |

Functionalization of the Adamantane Core

The adamantane cage is a rigid, lipophilic, three-dimensional scaffold. nih.gov Its unique structure provides a stable anchor and allows for the precise spatial positioning of functional groups.

While the parent compound features a carboxylate group at a bridgehead position (C1), the other bridgehead (C3, C5, C7) and secondary (C2, etc.) positions of the adamantane cage are available for functionalization. rsc.org Direct radical functionalization methods can be used to introduce a variety of groups. nih.gov For instance, additional carboxylic acid or hydroxyl groups can be introduced to increase polarity or provide new reaction handles. researchgate.net A particularly noteworthy modification is the introduction of azole groups, such as 1,2,4-triazole (B32235) or tetrazole, by reacting 1-adamantanecarboxylic acid with the desired azole in strong acid. mdpi.com This creates bifunctional adamantane derivatives with distinct coordination sites. mdpi.com Such modifications can transform the adamantane from a simple lipophilic group into a complex, multifunctional building block. pensoft.net

Table 3: Functionalization of the Adamantane Core

| Functional Group | Typical Position | Method of Introduction | Potential Effect |

|---|---|---|---|

| -OH | Bridgehead (e.g., C3) | Oxidative functionalization. researchgate.net | Increases polarity; provides site for further reaction. |

| -Br | Bridgehead (e.g., C3) | Radical bromination. nih.gov | Precursor for other functional groups (e.g., via substitution). |

| -COOH | Bridgehead (e.g., C3) | Oxidative carbonylation. nih.gov | Adds a second acidic site; potential for forming polymers. |

| Azole (e.g., Triazole) | Bridgehead (e.g., C3) | Reaction with azole in H₂SO₄. mdpi.com | Introduces a new metal coordination site. |

Table 4: Alternative Polycyclic Scaffolds

| Scaffold | Key Features | Comparison to Adamantane |

|---|---|---|

| Bicyclo[2.2.1]heptane (Norbornane) | Smaller, bicyclic, strained. | Less lipophilic, more compact. |

| Diamantane | Larger diamondoid, tetracyclic. | More lipophilic, larger volume, different geometry. |

| Cubane | Highly strained, cubic shape. | Unique cubic geometry, different bond angles. |

| (D3)-Trishomocubane | Caged, less strained than cubane. | Provides a different three-dimensional arrangement of substituents. nih.gov |

Variation of the Linker Moiety

The ester group (-COO-) serves as the chemical linker between the quinoline and adamantane moieties. This linker is not immutable; it can be replaced by other functional groups to alter the compound's chemical stability, hydrogen-bonding characteristics, and electronic properties. The synthesis of such analogues can be achieved by using derivatives of 1-adamantanecarboxylic acid, such as 1-adamantanecarbonyl chloride. researchgate.net

Reacting 1-adamantanecarbonyl chloride with an amine (R-NH₂) instead of an alcohol (8-hydroxyquinoline) would yield an amide (-CONH-). Amide bonds are generally more resistant to hydrolysis than ester bonds and feature an N-H group that can act as a hydrogen bond donor. Similarly, reaction with a thiol (R-SH) would produce a thioester (-COS-), which has different reactivity and electronic properties compared to a standard ester. These modifications offer a direct route to fine-tune the stability and intermolecular interactions of the molecule.

Table 5: Variation of the Linker Moiety

| Linker Type | Structure | Key Properties |

|---|---|---|

| Ester (Original) | -COO- | Susceptible to hydrolysis; H-bond acceptor. |

| Amide | -CONH- | More stable to hydrolysis; H-bond donor and acceptor. |

| Thioester | -COS- | More reactive than esters; different electronic profile. |

| Reverse Ester | -OOC- | Requires synthesis from adamantanol and quinoline-8-carboxylic acid; alters electronic connection. |

Compound Reference Table

Synthesis and Properties of Amide Analogues

The strategic replacement of the ester linkage in 8-quinolyl 1-adamantanecarboxylate with an amide bond offers a pathway to a diverse range of analogues with potentially altered chemical and physical properties. The synthesis of these amide analogues can be achieved through standard amidation reactions, typically involving the coupling of 1-adamantanecarbonyl chloride with a variety of substituted 8-aminoquinolines. This approach allows for the introduction of a wide array of functional groups onto the quinoline scaffold, thereby enabling a systematic investigation of structure-activity relationships.

For instance, reactions of 1-adamantanecarbonyl chloride with functionally substituted amines have been shown to produce the corresponding amides in good yields. researchgate.net This methodology can be extended to the synthesis of 8-quinolyl 1-adamantanecarboxamide (B26532) analogues. The general synthetic scheme involves the reaction of 1-adamantanecarbonyl chloride with an appropriately substituted 8-aminoquinoline (B160924) in the presence of a base to neutralize the hydrogen chloride byproduct.